Acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride
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Overview
Description
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of acridine with carboxylic acid derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as filtration, distillation, and recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield acridine-9-carboxylic acid derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride involves its interaction with biological macromolecules. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can have therapeutic effects in conditions such as Alzheimer’s disease . Additionally, the compound can intercalate into DNA, disrupting the function of DNA-related enzymes and processes .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: This compound is an acridine derivative used as an antibacterial agent and disinfectant.
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride is unique due to its specific chemical structure, which allows it to interact with a variety of biological targets.
Properties
CAS No. |
113106-76-6 |
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Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,15,17);1H |
InChI Key |
KGEVJNNMISUMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N.Cl |
Origin of Product |
United States |
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